4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Bio-based polyesters Melt polycondensation Monomer reactivity

Researchers pursuing bio-based PET alternatives face a key bottleneck: direct polycondensation of vanillic acid yields only low-MW, insoluble material. 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid solves this via its precisely positioned primary aliphatic hydroxyl group, enabling clean step-growth melt polycondensation. • Exclusive monomer for poly(ethylene vanillate) (PEV) - Tg 75-83 °C, Tm 251-261 °C, matching petroleum-derived PET • Enables transparent amorphous packaging without rapid quenching • Fully lignin-derived via engineered Sphingobium sp. SYK-6 pathway • Catalyst screening reference standard - Mn varies up to 29% (3,886 vs. 5,014 g/mol) depending on catalyst choice

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 23294-55-5
Cat. No. B3118158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethoxy)-3-methoxybenzoic acid
CAS23294-55-5
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OCCO
InChIInChI=1S/C10H12O5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13)
InChIKeyHKGSNBHTDBKLBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bio-Based Monomer for High-Performance Polyesters


4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS 23294-55-5) is a difunctional aromatic monomer that combines a carboxylic acid group with a primary aliphatic hydroxyl group via a hydroxyethoxy linker at the para position, while retaining a methoxy substituent at the meta position [1]. Synthesized from lignin-derived vanillic acid through selective O-hydroxyethylation, this compound serves as the exclusive monomer for poly(ethylene vanillate) (PEV), a bio-based alipharomatic polyester with thermal and mechanical properties remarkably similar to petroleum-derived poly(ethylene terephthalate) (PET) [2].

Structural Uniqueness vs. Generic Hydroxybenzoic Acids


The structural uniqueness of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid lies in its precisely positioned primary hydroxyl group, which enables efficient step-growth melt polycondensation—a feature absent in its closest analog, vanillic acid (4-hydroxy-3-methoxybenzoic acid). Direct polymerization of vanillic acid produces only low-molecular-weight, insoluble material due to the poor reactivity of its phenolic –OH and competing side reactions [1]. In contrast, the hydroxyethoxy spacer in the target compound provides a flexible, nucleophilic primary alcohol that reacts cleanly with the carboxylic acid terminus, yielding linear, high-molecular-weight polyester [2]. Furthermore, regioisomers such as 3-(2-hydroxyethoxy)-4-methoxybenzoic acid produce polymers with distinctly different thermal and mechanical profiles, underscoring the necessity of the 3-methoxy-4-hydroxyethoxy substitution pattern for achieving PET-like thermal transitions [3].

Quantitative Evidence vs. Closest Analogues


Polymerization Competence vs. Vanillic Acid

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) fails to produce a tractable polyester when subjected to direct melt polycondensation, yielding only a low-molecular-weight, insoluble solid [1]. In contrast, 4-(2-hydroxyethoxy)-3-methoxybenzoic acid polymerizes smoothly under identical Sb₂O₃- or titanium-catalyzed conditions, generating poly(ethylene vanillate) (PEV) with number-average molecular weights (Mn) up to 5,014 g/mol using titanium isopropoxide (TIS) and 4,375 g/mol using titanium butoxide (TBT) [2]. Additionally, a methyl ester derivative route yields PEV with a weight-average molecular weight (Mw) of 13,000 g/mol (Mw/Mn = 1.99) [3]. This functional difference arises because the phenolic –OH of vanillic acid is insufficiently nucleophilic for efficient esterification, whereas the primary aliphatic –OH of the target monomer reacts quantitatively with the carboxylic acid group.

Bio-based polyesters Melt polycondensation Monomer reactivity

Thermal Properties of PEV vs. PET

Poly(ethylene vanillate) (PEV) synthesized from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid exhibits glass transition temperatures (Tg) of 75–83 °C and melting temperatures (Tm) of 251–261 °C, directly comparable to commercial PET (Tg ≈ 80 °C, Tm ≈ 252 °C) [1]. Molecular dynamics simulations predict PEV Tg = 353 K (80 °C) vs. PET Tg = 345 K (72 °C), with PEV showing slightly greater chain flexibility [2]. These values position PEV as a drop-in bio-based replacement for PET in packaging and fiber applications, while the methoxy substituent imparts a higher Tm than the analogous non-methoxylated poly(ethylene 4-hydroxybenzoate) [3].

Thermal analysis Glass transition temperature Melting point Bio-based PET alternative

One-Pot, Solvent-Free Monomer Synthesis

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid can be generated in situ via the selective reaction of vanillic acid with ethylene carbonate (EC), which reacts exclusively at the phenolic –OH group, leaving the carboxylic acid group intact for subsequent copolymerization [1]. This one-pot, solvent-free procedure contrasts with alternative hydroxyalkylation routes using 2-chloroethanol, which require aqueous NaOH/EtOH and generate stoichiometric halide waste [2]. The EC route enables direct copolymerization with ricinoleic acid without monomer isolation, reducing step count and improving overall process mass intensity [1].

Green chemistry One-pot synthesis Selective hydroxyethylation Solvent-free

Molecular Weight Enhancement via Catalyst Selection

A systematic comparison of three polycondensation catalysts—titanium butoxide (TBT), titanium isopropoxide (TIS), and antimony trioxide (Sb₂O₃)—revealed that titanium-based catalysts produce PEV with higher intrinsic viscosity ([η]) and number-average molecular weight (Mn) than Sb₂O₃ when using 4-(2-hydroxyethoxy)-3-methoxybenzoic acid as the monomer [1]. Specifically, PEV/TIS achieved [η] = 0.29 dL/g and Mn = 5,014 g/mol, while PEV/Sb₂O₃ yielded [η] = 0.25 dL/g and Mn = 3,886 g/mol—a 29% increase in Mn with TIS [1]. This catalyst-dependent molecular weight tuning is a critical process parameter for tailoring final polymer properties.

Catalyst screening Intrinsic viscosity Polycondensation optimization

Crystallization Behavior Distinct from PET

While PEV and PET share similar thermal transition temperatures, their crystallization behavior differs fundamentally. PEV synthesized from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid exhibits poor nucleation density, resulting in slow crystallization from the melt—the higher-MW PEV/Sb₂O₃ sample did not crystallize at all upon cooling even at 5 °C/min, whereas PET always crystallizes upon cooling from the melt even at fast rates [1]. This behavior is analogous to poly(ethylene furanoate) (PEF) and necessitates nucleating agents for injection molding applications, providing an additional design lever for formulators [1].

Crystallization kinetics Nucleation density Polymer processing

Methoxy Substituent Impact on Thermal Transitions

The 3-methoxy substituent on the aromatic ring of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid is critical for achieving elevated melting temperatures in the resulting polyester. Poly(alkylene vanillate)s consistently exhibit higher Tm values than the corresponding poly(alkylene 4-hydroxybenzoate)s lacking the methoxy group [1]. For instance, poly(ethylene vanillate) (PEV) shows Tm = 261–264 °C, whereas poly(ethylene 4-hydroxybenzoate) melts significantly lower [1][2]. Additionally, the methoxy group contributes to a decrease in Tg as the alkylene spacer length increases, providing a tunable parameter for copolymer design [1].

Structure-property relationships Methoxy effect Poly(alkylene vanillate)

High-Impact Application Scenarios


Bio-Based PET Replacement for Sustainable Packaging

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is the sole monomer for poly(ethylene vanillate) (PEV), which exhibits Tg (75–83 °C) and Tm (251–261 °C) values nearly identical to petroleum-derived PET [1]. This thermal parity enables direct substitution of PET in blow-molded bottles, thermoformed trays, and biaxially oriented films using existing melt-processing equipment. PEV's slow crystallization further allows production of transparent amorphous packaging without rapid quenching, a processing advantage over PET [1].

Lignin Valorization to High-Performance Polyester Fibers

The monomer can be synthesized entirely from lignin-derived vanillic acid, as demonstrated by Higuchi et al., who produced vanillic acid from depolymerized sulfite lignin via engineered Sphingobium sp. SYK-6 and converted it to PEV with Mw = 13,000 g/mol [2]. This establishes 4-(2-hydroxyethoxy)-3-methoxybenzoic acid as a key intermediate in the lignin-to-textile value chain, enabling bio-based polyester fibers with a melting point of 261 °C suitable for apparel and technical textiles [2].

Fully Biobased Copolyesters with Tunable Thermal Properties

The one-pot, solvent-free reaction of vanillic acid with ethylene carbonate generates 4-(2-hydroxyethoxy)-3-methoxybenzoate in situ, which can be directly copolymerized with ricinoleic acid to produce fully renewable aliphatic-aromatic copolyesters [3]. By varying the EV/RA feed ratio, the Tg and crystallinity can be tuned for applications ranging from flexible active packaging films (higher RA content) to rigid containers (higher EV content), offering formulators a versatile bio-based platform [3].

Catalyst Optimization for High-Molecular-Weight Bio-Polyesters

Research laboratories and pilot-scale polymer producers use 4-(2-hydroxyethoxy)-3-methoxybenzoic acid as a model monomer to screen polycondensation catalysts. As shown in the systematic comparison of TBT, TIS, and Sb₂O₃, the choice of catalyst impacts PEV's Mn by up to 29% (3,886 vs. 5,014 g/mol) [4]. This monomer is thus a critical reference standard for developing next-generation, non-toxic polymerization catalysts aimed at replacing antimony-based systems in food-contact polyester production [4].

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